N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications across various scientific fields. This compound comprises multiple functional groups, including a piperazine ring, a benzoisoquinoline structure, and an acetamide moiety, making it a subject of interest for researchers due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can involve several steps:
Starting Material Preparation: : Synthesis begins with cyclopentylamine, benzoisoquinoline, and piperazine as the primary reactants.
Intermediate Formation: : Cyclopentylamine reacts with a suitable acylating agent to form the intermediate N-cyclopentyl amide.
Coupling Reaction: : The intermediate then undergoes coupling with a benzoisoquinoline derivative in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzoisoquinolinyl acetamide intermediate.
Final Assembly: : This intermediate is finally reacted with a piperazine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
In industrial settings, this compound can be synthesized in batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions, often using hydrogenation or metal hydrides, can reduce specific functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The products of these reactions depend on the conditions and reagents used but could include various derivatives of the original compound with altered functional groups.
Scientific Research Applications
N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide has multiple applications:
Chemistry: : Used as an intermediate in organic synthesis and in the development of new materials.
Biology: : Acts as a probe for studying biological processes, particularly those involving piperazine or benzoisoquinoline derivatives.
Industry: : Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that recognize the functional groups within the molecule.
Pathways: : It can modulate signaling pathways, either by activating or inhibiting key steps within these pathways, depending on its interaction with the molecular targets.
Comparison with Similar Compounds
Unique Features
What sets N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide apart is its combination of functional groups that contribute to its versatility and reactivity.
Similar Compounds
N-phenyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide: : Similar structure but with a phenyl group instead of a cyclopentyl group.
N-cyclohexyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide: : Contains a cyclohexyl group in place of the cyclopentyl group.
N-ethyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide: : Features an ethyl group instead of a cyclopentyl group.
This article should provide a comprehensive overview of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-22(26-19-7-1-2-8-19)17-28-13-11-27(12-14-28)15-16-29-24(31)20-9-3-5-18-6-4-10-21(23(18)20)25(29)32/h3-6,9-10,19H,1-2,7-8,11-17H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPMORWGAXAPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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